molecular formula C15H21N7OS B6426618 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 2034427-03-5

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6426618
CAS No.: 2034427-03-5
M. Wt: 347.4 g/mol
InChI Key: LPLYVNOTCSPPIO-UHFFFAOYSA-N
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Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H21N7OS and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.15282949 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F6438-3566 is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation. It is the catalytic subunit of the polycomb repressive complex 2 (PRC2) and is responsible for methylation of lysine 27 of histone H3 (H3K27), a modification of DNA associated with repressed transcription when trimethylated (H3K27me3) .

Mode of Action

F6438-3566 acts as an inhibitor of EZH2 . It selectively inhibits intracellular H3K27 methylation in a concentration- and time-dependent manner in both EZH2 wild-type and mutant lymphoma cells . This inhibition leads to selective cell killing of human lymphoma cell lines bearing EZH2 catalytic domain point mutations .

Biochemical Pathways

The compound affects the ATF4-integrated stress response (ISR) pathway . The ISR pathway is a cellular stress response conserved in eukaryotic cells. The pathway is activated in response to various stress conditions, leading to the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and subsequent upregulation of the transcription factor ATF4 .

Pharmacokinetics

Pharmacokinetic studies in mice showed suitability for once daily dosing, with > 50% of oral bioavailability and close to 6 hours of serum half-life . F6438-3566 showed stability in human hepatocytes (IC < 5 ml/min*kg) as well and a favorable in vitro safety profile .

Result of Action

The result of F6438-3566’s action is the induction of apoptosis and complete cell killing in DLBCL lines with an IC50 of 200 - 500 nM . In xenograft models using the double-hit DLBCL line SU-DHL-10, F6438-3566 treatment resulted in complete regression in all tumor-bearing animals .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7OS/c1-21(2)14-18-11(19-15(20-14)22(3)4)9-17-12(23)10-7-6-8-16-13(10)24-5/h6-8H,9H2,1-5H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLYVNOTCSPPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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